![molecular formula C14H13Cl2NO2 B5669230 3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5669230.png)
3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methyl-4-quinolinol
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Overview
Description
The compound 3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methyl-4-quinolinol is a synthetic chemical entity, part of a broader class of quinolinol derivatives. These compounds are known for their diverse chemical properties and have been the subject of numerous synthetic and analytical studies due to their relevance in various chemical and pharmaceutical applications. Although the exact compound specified is not directly mentioned in available research, related compounds provide insight into its potential chemical behavior and applications.
Synthesis Analysis
The synthesis of quinolinol derivatives typically involves multi-step reactions, including electrosynthesis and cyclization processes. For instance, the electrosynthesis approach can lead to the formation of 3,3-dichloro-4-hydroxy-1,4-disubstituted-3,4-dihydro-2(1H)-quinolinones, which suggests a method that could be adapted for synthesizing the specified compound (Batanero & Barba, 2003). Additionally, practical and large-scale synthetic approaches for related compounds underscore the feasibility of synthesizing complex quinolinol derivatives on a commercial scale (Bänziger et al., 2000).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives, including their stereochemistry and conformation, can be analyzed using various spectroscopic techniques. Crystallographic analysis provides insights into the dihedral angles between different molecular planes, offering clues to the compound's reactivity and interaction potential (Shahani et al., 2010).
Chemical Reactions and Properties
Quinolinol derivatives participate in a range of chemical reactions, highlighting their versatility as synthetic intermediates. Their reactivity includes participation in Pummerer rearrangements, electrophilic substitutions, and nucleophilic additions, reflecting the rich chemistry associated with the quinoline moiety (Connor et al., 1978). Such reactions are pivotal for the further functionalization of the quinolinol core, enabling the synthesis of a wide array of derivatives with varying properties.
properties
IUPAC Name |
3-(3,3-dichloroprop-2-enyl)-6-methoxy-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2/c1-8-10(4-6-13(15)16)14(18)11-7-9(19-2)3-5-12(11)17-8/h3,5-7H,4H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTCPRMYTWLPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CC=C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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